![molecular formula C17H13FN6 B501386 N-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-fluorophenyl)amine](/img/structure/B501386.png)
N-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-fluorophenyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-fluorophenyl)amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the triazolopyrimidine family, known for its diverse biological activities, including antitumor, antiviral, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-fluorophenyl)amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluoroaniline with benzyl isocyanide and a suitable triazole precursor. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-fluorophenyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO) at 60°C.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of azido derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic agent for the treatment of cancer and viral infections.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-fluorophenyl)amine involves the inhibition of key enzymes and pathways critical for cell proliferation and survival. The compound targets specific molecular pathways, such as the inhibition of DNA synthesis and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-benzyl-N-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
- 2,2’-((5-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azanediyl)bis(ethan-1-ol)
Uniqueness
N-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-fluorophenyl)amine stands out due to its unique combination of a benzyl group and a fluorophenyl group, which enhances its biological activity and specificity. This structural uniqueness contributes to its potent antitumor and antiviral properties .
Properties
Molecular Formula |
C17H13FN6 |
|---|---|
Molecular Weight |
320.32g/mol |
IUPAC Name |
3-benzyl-N-(2-fluorophenyl)triazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C17H13FN6/c18-13-8-4-5-9-14(13)21-16-15-17(20-11-19-16)24(23-22-15)10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,19,20,21) |
InChI Key |
UJDLDERLIKFXPP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=NC=NC(=C3N=N2)NC4=CC=CC=C4F |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=NC=NC(=C3N=N2)NC4=CC=CC=C4F |
solubility |
3.9 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



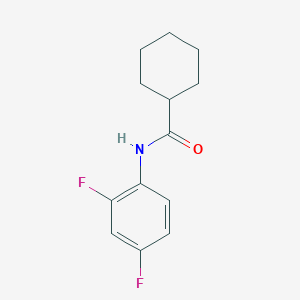
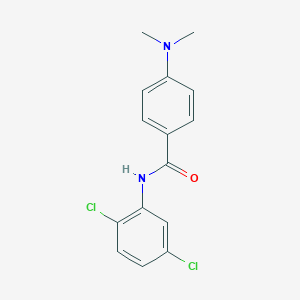
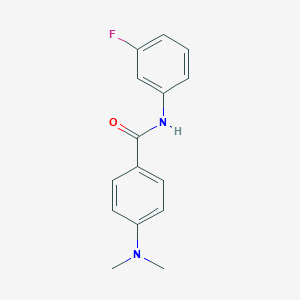

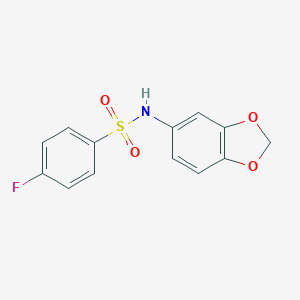

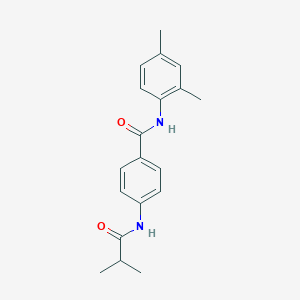
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B501320.png)
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B501321.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B501322.png)
![N-{4-[(4-fluoroanilino)carbonyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B501324.png)
![4-chloro-3-{[2-(4-isobutylphenyl)propanoyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B501325.png)
![N-(4-fluorophenyl)-4-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B501326.png)
